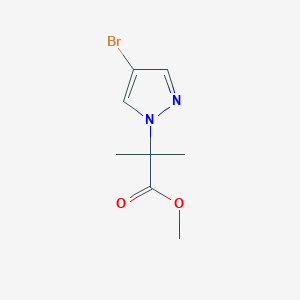

methyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

Description

Methyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (CAS: 877401-10-0) is a brominated pyrazole derivative with a branched methyl ester moiety. Its molecular formula is C₈H₁₁BrN₂O₂, and it is characterized by a 4-bromo-pyrazole ring attached to a 2-methylpropanoate ester group. This compound is commercially available with a purity of 95% (HB-9677, Combi-Blocks) and is used as a building block in medicinal chemistry and agrochemical research .

Properties

IUPAC Name |

methyl 2-(4-bromopyrazol-1-yl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-8(2,7(12)13-3)11-5-6(9)4-10-11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGPYKOGYUDPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrazole

- Reagents: 4-bromo-1H-pyrazole and methyl 2-bromo-2-methylpropanoate

- Conditions: Basic medium, typically using bases such as potassium carbonate, sodium hydride, sodium tert-butyloxide, or cesium carbonate.

- Solvents: Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).

- Mechanism: Nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon of the brominated methylpropanoate, displacing bromide and forming the pyrazolyl-substituted methylpropanoate ester.

Esterification

- When starting from the acid form (2-methyl-2-(1H-pyrazol-1-yl)propanoic acid), esterification is performed using sulfuric acid in methanol or ethanol to yield the corresponding methyl or ethyl ester.

- This step ensures the formation of the methyl ester functional group characteristic of the target compound.

Regiospecific Bromination

- Reagents: N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

- Purpose: To selectively brominate the 4-position of the pyrazole ring.

- Outcome: Formation of this compound with high regioselectivity.

Alternative Synthetic Routes and Optimization

- One-pot Miyaura Borylation / Suzuki Coupling: Advanced palladium-catalyzed cross-coupling reactions have been employed starting from ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate to form more complex intermediates, indicating the versatility of the brominated pyrazole ester as a synthetic building block.

- Base Selection: Strong bases like lithium hexamethyldisilazide (LiHMDS) under anhydrous conditions have been used to facilitate selective reactions and improve yields.

- Scale-up Considerations: Industrial synthesis optimizes reaction conditions (temperature, solvent, base, catalyst loading) to maximize yield and purity, often employing continuous flow reactors or automated synthesis platforms.

Summary Table of Preparation Methods

Research Findings and Notes

- The regioselectivity of bromination is critical and achieved using mild brominating agents like NBS or DBDMH to avoid overbromination or side reactions.

- Esterification under acidic conditions is a classical and efficient method to obtain the methyl ester from the corresponding acid intermediate.

- The choice of base and solvent significantly influences the alkylation reaction's yield and selectivity.

- The brominated pyrazole ester serves as a valuable intermediate for further synthetic elaboration, including kinase inhibitor development and medicinal chemistry applications.

- The synthetic routes allow for the preparation of various esters beyond methyl, such as ethyl, isopropyl, benzyl, or aryl esters, by modifying the esterification step.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its pyrazole moiety.

Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and ester group can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Physical and Spectral Properties

Melting Points

- Compound 16 : 200–201°C (sulfonamide derivative) .

- 4-Bromo-5-(bromomethyl)pyrazol-3-one: Not reported, but LC/MS data indicates stability under analytical conditions (m/z 381 [M+H]+) .

Spectral Data

- IR Spectroscopy :

- ¹H-NMR :

- Target compound (predicted): δ 1.5–1.6 (s, 6H, 2×CH₃), δ 4.0–4.2 (s, 2H, CH₂), δ 7.5–8.0 (pyrazole protons).

- Compound 16: δ 1.09 (s, 6H, CH₃), δ 7.44–8.07 (aromatic protons) .

Biological Activity

Methyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a pyrazole derivative with potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and enzyme inhibition effects, along with synthetic methods and case studies.

Compound Overview

- Chemical Formula: C₈H₁₁BrN₂O₂

- Molecular Weight: 247.09 g/mol

- CAS Number: 877401-10-0

- Structure: The compound features a bromine atom at the 4-position of the pyrazole ring and a methylpropanoate group at the 2-position, which contributes to its unique chemical properties and potential applications in medicinal chemistry.

Antimicrobial Activity

Pyrazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that related compounds demonstrate both antibacterial and antifungal activities. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that the compound may also possess similar properties .

Enzyme Inhibition

This compound may interact with various enzymes due to its structural features. Pyrazoles are known for their ability to inhibit enzymes involved in metabolic pathways. The mechanism of action typically involves binding to active sites or allosteric sites on enzymes, leading to decreased enzyme activity. This interaction could be beneficial in drug development for conditions requiring enzyme modulation .

Synthesis Methods

The synthesis of this compound generally involves nucleophilic substitution reactions. A common method includes:

-

Starting Materials:

- 4-bromo-1H-pyrazole

- Methyl 2-bromo-2-methylpropanoate

-

Reaction Conditions:

- Base: Potassium carbonate or sodium hydride

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Procedure:

Case Studies and Research Findings

Several studies have investigated related pyrazole compounds' biological activities:

These findings suggest that this compound could have similar biological activities, warranting further investigation.

Q & A

Q. What are the optimal synthetic routes for methyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate, and how can reaction conditions be monitored?

A common method involves nucleophilic substitution or condensation reactions using brominated pyrazole derivatives and methyl esters. For example, refluxing 4-bromo-1H-pyrazole with methyl 2-methylpropanoate in ethanol with hydrazine hydrate and KOH, followed by acidification, yields the target compound. Reaction progress can be tracked via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirmed by IR spectroscopy (C=O stretch at ~1730 cm⁻¹) . Crystallization from ethanol improves purity (>98% by HPLC) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Single-crystal X-ray diffraction is the gold standard for structural confirmation, resolving dihedral angles between pyrazole and ester groups (e.g., 16.83°–51.68° for analogous pyrazole derivatives) . Complementary methods include:

- ¹H/¹³C NMR : Peaks at δ ~7.5–8.0 ppm (pyrazole protons) and δ ~3.7 ppm (methyl ester).

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z ~287 (calculated for C₈H₁₀BrN₂O₂).

- IR spectroscopy : Confirms ester carbonyl and C-Br stretches .

Q. What are the key purity criteria, and how are impurities addressed?

Purity (>98%) is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Common impurities include unreacted 4-bromo-1H-pyrazole or hydrolyzed ester byproducts. Silica gel chromatography (hexane/ethyl acetate, 3:1) effectively removes these .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromopyrazole moiety in cross-coupling reactions?

The 4-bromo group on the pyrazole ring is sterically accessible but electron-deficient due to the adjacent nitrogen, favoring Suzuki-Miyaura couplings with aryl boronic acids. However, competing ester hydrolysis under basic conditions requires careful pH control (pH 7–8). Optimized conditions use Pd(PPh₃)₄ catalyst in THF/water at 60°C .

Q. What experimental design considerations are critical for studying environmental degradation pathways?

Long-term environmental fate studies should follow protocols like those in Project INCHEMBIOL:

- Abiotic degradation : Assess hydrolysis (pH 4–9 buffers) and photolysis (UV light, λ = 254 nm).

- Biotic degradation : Use soil microcosms with LC-MS/MS to track metabolites (e.g., demethylated or debrominated products).

- Ecotoxicity : Evaluate Daphnia magna or algal growth inhibition (OECD Test 201/202) .

Q. How can contradictions in crystallographic vs. computational structural data be resolved?

Discrepancies between X-ray structures (e.g., dihedral angles) and DFT-optimized geometries often arise from crystal packing forces. For this compound, compare experimental hydrogen-bonding networks (e.g., O-H···N interactions, Table 1 in ) with solvent-corrected DFT models (PBE0/6-311+G(d,p)). Molecular dynamics simulations (AMBER force field) further clarify conformational stability .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Stepwise optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity). For example, ethanol/acetic acid mixtures enhance cyclization efficiency in pyrazole formation .

- In situ monitoring : ReactIR or inline NMR detects intermediates, reducing side reactions.

- Protecting groups : Temporarily shield the ester group during bromination steps using tert-butyl esters, which are cleaved post-synthesis .

Methodological Resources

- Synthetic protocols : Follow modified Baker-Venkataram rearrangements for pyrazole intermediates .

- Analytical workflows : Combine HPLC (UV detection at 254 nm) with high-resolution MS for metabolite identification .

- Crystallography guidelines : Use Stoe IPDS-II diffractometers (Mo Kα radiation, λ = 0.71073 Å) for high-precision structural analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.